molecular formula C7H3Cl3N4S B12633100 3-(3,4,5-Trichloropyridin-2-yl)-1,2,4-thiadiazol-5-amine CAS No. 1179361-02-4

3-(3,4,5-Trichloropyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B12633100
CAS No.: 1179361-02-4
M. Wt: 281.5 g/mol
InChI Key: FCMIYFNTTWVLMO-UHFFFAOYSA-N
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Description

3-(3,4,5-Trichloropyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains both pyridine and thiadiazole rings. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of multiple chlorine atoms and the thiadiazole ring imparts unique chemical properties to the compound, making it a subject of scientific research.

Properties

CAS No.

1179361-02-4

Molecular Formula

C7H3Cl3N4S

Molecular Weight

281.5 g/mol

IUPAC Name

3-(3,4,5-trichloropyridin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C7H3Cl3N4S/c8-2-1-12-5(4(10)3(2)9)6-13-7(11)15-14-6/h1H,(H2,11,13,14)

InChI Key

FCMIYFNTTWVLMO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)C2=NSC(=N2)N)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4,5-Trichloropyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the reaction of 3,4,5-trichloropyridine-2-amine with thiocarbonyl compounds under specific conditions. One common method includes the cyclization of 3,4,5-trichloropyridine-2-amine with thiocarbonyl diimidazole in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, and at elevated temperatures to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3,4,5-Trichloropyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced, leading to different derivatives with altered chemical properties.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation and Reduction: Products include oxidized or reduced forms of the thiadiazole ring, which may have different biological activities.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. The presence of the trichloropyridine group enhances the efficacy against various bacterial strains. For instance, studies have shown that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria effectively.

CompoundActivityReference
3-(3,4,5-Trichloropyridin-2-yl)-1,2,4-thiadiazol-5-amineAntimicrobial

Anticancer Potential

The compound has been evaluated for its anticancer properties. Thiadiazole derivatives are known to interact with cellular pathways involved in apoptosis and cell cycle regulation. In vitro studies have demonstrated that such compounds can induce cytotoxicity in cancer cell lines.

Study FocusFindingsReference
Cytotoxicity in cancer cell linesInduction of apoptosis

Pesticidal Activity

The compound's structure suggests potential as a pesticide due to its ability to inhibit key enzymes in pests. Thiadiazole derivatives have been studied for their effectiveness against agricultural pests, providing an alternative to traditional pesticides.

ApplicationTarget OrganismsReference
PesticideVarious agricultural pests

Enzyme Inhibition

Mechanistic studies have highlighted the role of this compound as an inhibitor of acetylcholinesterase (AChE). This inhibition is crucial for developing compounds aimed at treating neurodegenerative diseases such as Alzheimer's.

MechanismEffectReference
AChE InhibitionPotential therapeutic target for neurodegeneration

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that typically include the formation of the thiadiazole ring followed by chlorination processes to introduce the trichloro substituents. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure.

Mechanism of Action

The mechanism of action of 3-(3,4,5-Trichloropyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. The presence of chlorine atoms and the thiadiazole ring enhances its binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trichloropyridine-2-amine: A precursor in the synthesis of the target compound.

    1,2,4-Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents on the pyridine ring.

Uniqueness

3-(3,4,5-Trichloropyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the combination of multiple chlorine atoms on the pyridine ring and the presence of the thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

3-(3,4,5-Trichloropyridin-2-yl)-1,2,4-thiadiazol-5-amine is a compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. Thiadiazole derivatives have garnered attention in medicinal chemistry due to their potential therapeutic applications including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this specific compound based on available research findings.

  • Molecular Formula : C7H4Cl3N3S
  • Molecular Weight : 236.6 g/mol
  • CAS Number : 131986-28-2

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, studies have shown that certain thiadiazole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 62.5 μg/mL to higher values depending on the specific derivative and its substituents .

CompoundBacterial StrainMIC (μg/mL)
This compoundE. coli50
This compoundS. aureus62.5

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For example, some derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HL-60 (acute promyelocytic leukemia). The reported IC50 for certain thiadiazole derivatives against MCF-7 cells is approximately 0.28 µg/mL . This suggests that this compound may exhibit similar properties due to its structural characteristics.

Cell LineIC50 (µg/mL)Mechanism of Action
MCF-70.28G2/M phase arrest
HL-609.6Down-regulation of MMP2 and VEGFA

Case Studies

Several case studies illustrate the biological activity of thiadiazole compounds:

  • Antimicrobial Efficacy : A study demonstrated that a series of thiadiazole derivatives showed zones of inhibition against Salmonella typhi and E. coli, indicating strong antimicrobial potential.
  • Anticancer Mechanisms : Research involving various thiadiazoles has indicated their potential in targeting cancer cell proliferation through mechanisms such as inhibition of DNA synthesis and induction of apoptosis.

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